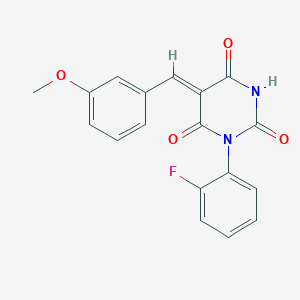
2-nitrobenzaldehyde N-phenylsemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-nitrobenzaldehyde N-phenylsemicarbazone, also known as NBPC, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 284.29 g/mol. The compound has been shown to possess a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
作用机制
The mechanism of action of 2-nitrobenzaldehyde N-phenylsemicarbazone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In particular, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is thought to be due to its inhibitory effects on topoisomerase II and various signaling pathways. It has also been shown to have anti-inflammatory effects and to inhibit the production of various cytokines and chemokines that are involved in the immune response.
实验室实验的优点和局限性
One of the main advantages of 2-nitrobenzaldehyde N-phenylsemicarbazone is its broad-spectrum activity against various cancer cell lines, as well as its antiviral and antibacterial properties. This makes it a promising candidate for the development of new anticancer and antiviral drugs. However, there are also some limitations to the use of this compound in lab experiments. For example, the compound has relatively low water solubility, which can make it difficult to work with in aqueous solutions. It also has some toxicity to normal cells, which can limit its therapeutic potential.
未来方向
There are several future directions for research on 2-nitrobenzaldehyde N-phenylsemicarbazone. One area of interest is the development of new formulations of the compound that can improve its solubility and reduce its toxicity to normal cells. Another area of interest is the identification of the specific enzymes and signaling pathways that are targeted by this compound, which could lead to the development of more targeted and effective therapies. Finally, there is also interest in exploring the potential use of this compound in combination with other drugs or therapies, which could enhance its efficacy and reduce its toxicity.
合成方法
The synthesis of 2-nitrobenzaldehyde N-phenylsemicarbazone involves the reaction of 2-nitrobenzaldehyde with N-phenylsemicarbazide in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The yield of the reaction is typically around 70-80%, and the purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
2-nitrobenzaldehyde N-phenylsemicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. In particular, this compound has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2, and antibacterial activity against Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
1-[(E)-(2-nitrophenyl)methylideneamino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c19-14(16-12-7-2-1-3-8-12)17-15-10-11-6-4-5-9-13(11)18(20)21/h1-10H,(H2,16,17,19)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNYCZVUVQQOTI-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5884008.png)

![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)
![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5884030.png)
![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)



![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea](/img/structure/B5884059.png)